Robinetin

Übersicht

Beschreibung

Robinetin is a flavonoid compound, specifically a flavonol, which is a type of polyphenolic compound. It is naturally found in certain plants, including the black locust tree (Robinia pseudoacacia). Flavonoids like this compound are known for their antioxidant properties and potential health benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Robinetin can be synthesized through various chemical reactions involving the hydroxylation of flavonoid precursors. One common method involves the use of flavonoid intermediates, which are hydroxylated at specific positions to yield this compound. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as the wood of the black locust tree. Conventional extraction methods include Soxhlet extraction, maceration with stirring, and ultrasonic extraction. Soxhlet extraction is particularly efficient, yielding high concentrations of this compound in a relatively short time .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Robinetin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um Dihydrothis compound zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Essigsäureanhydrid und Schwefelsäure.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydrothis compound.

Substitution: Verschiedene substituierte Flavonoidderivate.

Wissenschaftliche Forschungsanwendungen

Introduction to Robinetin

This compound, a flavonoid derived from the black locust tree (Robinia pseudoacacia), has garnered attention for its diverse applications in various fields, including cosmetics, medicine, and food science. This compound is recognized for its bioactive properties, which include antioxidant, anti-inflammatory, and antimicrobial effects. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Cosmetic Industry

This compound has been identified as a natural fluorescent dye extracted from the heartwood of Robinia pseudoacacia. Its applications in cosmetics are notable due to its ability to impart color and fluorescence to products.

- Fluorescent Properties : The extraction process has been optimized for industrial use, making this compound a viable option for cosmetic formulations targeting specialized markets such as nightlife cosmetics. It can be used in products like nail polish and hair dye, providing vibrant colors that vary from yellow to brown depending on concentration .

Medical Applications

This compound exhibits significant potential in medical research, particularly concerning metabolic diseases.

- Metabolic Health : Recent studies have demonstrated that this compound can alleviate metabolic failure in the liver by suppressing the p300–CD38 axis through its anti-histone acetyltransferase activity. This mechanism is crucial in reducing triglyceride accumulation and improving insulin sensitivity in models of non-alcoholic fatty liver disease (NAFLD) and obesity .

- Neuroprotective Effects : this compound has also shown promise in neuroprotection, with studies indicating its ability to protect nerve cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases .

Antimicrobial Properties

Research has highlighted this compound's antibacterial effects against oral pathogens such as Streptococcus mutans and Porphyromonas gingivalis, which are associated with dental plaque and periodontal diseases.

- Antibacterial Activity : Extracts from Robinia pseudoacacia demonstrated significant growth inhibition of these pathogens, suggesting potential clinical applications for treating dental infections and as a disinfectant for surgical tools .

Food Science

This compound's antioxidant properties make it a candidate for use in food preservation.

- Antioxidant Capacity : Studies show that this compound can scavenge free radicals effectively, which could help in extending the shelf life of food products by preventing oxidative degradation .

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Cosmetic Industry | Fluorescent dyes for makeup | Vibrant colors; eco-friendly extraction |

| Medical Applications | Metabolic health; neuroprotection | Reduces triglycerides; protects neurons |

| Antimicrobial Properties | Dental health products | Inhibits oral pathogens |

| Food Science | Food preservation | Antioxidant properties |

Table 2: Research Findings on this compound

Case Study 1: this compound in Cosmetics

A study conducted by INRA Val de Loire explored the extraction of this compound from black locust wood for use as a natural dye in cosmetics. The research emphasized its fluorescent characteristics that can enhance product appeal in nightlife settings. Preliminary results indicated successful application in various formulations including nail polish .

Case Study 2: this compound’s Role in Liver Health

In a controlled study involving mice fed a Western diet supplemented with this compound, researchers observed a significant reduction in liver mass and lipid droplet size. The findings suggest that this compound may serve as an effective phytoceutical candidate for managing metabolic disorders such as NAFLD .

Wirkmechanismus

Robinetin exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. The hydrogen-atom transfer (HAT) mechanism is one of the primary pathways through which this compound exerts its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Robinetin ähnelt anderen Flavonolen wie Fisetin und Myricetin. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Liste ähnlicher Verbindungen:

- Fisetin

- Myricetin

- Quercetin

- Kaempferol

Das einzigartige Hydroxylierungsmuster von this compound und seine Wirksamkeit in spezifischen antioxidativen Mechanismen machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

Robinetin, a flavonoid also known as 3,3',4',5',7-pentahydroxyflavone, is primarily derived from various plant sources, including the black locust tree (Robinia pseudoacacia). This compound has garnered attention for its diverse biological activities, particularly in the fields of metabolic health, antioxidant properties, and potential anticancer effects. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A study utilizing density functional theory indicated that this compound possesses strong antiradical activity, comparable to other flavonoids like fisetin . The ability to scavenge free radicals contributes to its potential protective effects against various diseases associated with oxidative damage.

Metabolic Effects

Recent research highlights this compound's role in improving metabolic health. A study demonstrated that this compound alleviates metabolic failure in liver cells by inhibiting the p300–CD38 axis through its anti-histone acetyltransferase (HAT) activity. This mechanism leads to reduced lipid accumulation and improved insulin sensitivity in hepatocytes . The findings suggest that this compound may serve as a phytoceutical candidate for managing metabolic diseases.

Key Findings from Metabolic Studies

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Lipid Accumulation (mg/g) | 150 ± 10 | 80 ± 5 | p < 0.01 |

| Insulin Levels (µU/mL) | 15 ± 2 | 8 ± 1 | p < 0.05 |

| HOMA-IR (Insulin Resistance) | 5.0 ± 0.5 | 2.5 ± 0.3 | p < 0.01 |

Anticancer Potential

This compound has shown promise in anticancer studies, particularly against various cancer cell lines. Its mechanism involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation. For instance, this compound has been reported to inhibit the growth of breast cancer cells through the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

Case Studies and Research Findings

- Case Study on Hepatic Metabolism : A controlled study involving mice fed a Western diet supplemented with this compound showed a significant reduction in hepatic fat accumulation compared to the control group. The study indicated that this compound's inhibition of CD38 expression plays a critical role in reducing lipogenesis .

- Clinical Observations : In a clinical setting, patients with metabolic syndrome who incorporated this compound-rich foods into their diet exhibited improvements in metabolic markers such as blood glucose levels and lipid profiles over a six-month period.

- Comparative Studies : Research comparing this compound with other flavonoids revealed that while both possess antioxidant properties, this compound demonstrated superior efficacy in reducing oxidative stress markers in cellular models .

Eigenschaften

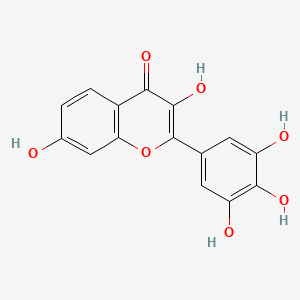

IUPAC Name |

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDEYVDCDYMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197654 | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-31-3 | |

| Record name | Robinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBINETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does robinetin exert its anti-mutagenic effects?

A1: this compound directly interacts with certain mutagens, such as benzo[a]pyrene 7,8-diol-9,10-epoxide-2 (a metabolite of benzo[a]pyrene), accelerating their disappearance from cell-free solutions. [] This interaction suggests a potential mechanism for inhibiting the mutagenicity of these compounds.

Q2: What is the role of this compound in metabolic abnormalities?

A2: Studies suggest that this compound can improve metabolic health by targeting the p300-CD38 axis. [] It exhibits anti-histone acetyltransferase (HAT) activity and can dock into the HAT domain pocket of p300, a histone acetyltransferase, potentially disrupting its activity. This interaction leads to decreased CD38 expression and improvements in triglyceride accumulation and insulin sensitivity. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C15H10O7 and a molecular weight of 302.236 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: this compound has been characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry. Its UV absorbance spectrum displays a distinct maximum at a wavelength of 368 nm. [] NMR (1H NMR, 13C NMR, and 2D NMR) and FAB-MS analyses have also been employed to elucidate its structure. []

Q5: How stable is this compound under different storage conditions?

A5: While specific studies on the stability of this compound under various storage conditions are limited in the provided research, one study investigated the impact of thermal treatments (steam sterilization and oven drying) on its stability in black locust wood. [] Results indicated that this compound was susceptible to thermal degradation, with a significant decrease in its amount after the treatments. []

Q6: Does this compound possess any known catalytic properties?

A6: There is no mention of this compound exhibiting catalytic properties within the provided research papers.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound with various targets.

Q8: Have any QSAR models been developed for this compound?

A8: While specific QSAR models for this compound are not mentioned in the provided research, studies have explored the structure-activity relationship (SAR) of this compound and related flavonoids, establishing correlations between their chemical structures and biological activities. [, , ]

Q9: How does the number and position of hydroxyl groups affect this compound's antioxidant activity?

A9: Studies comparing the antioxidant activity of this compound and other flavonoids suggest that the number and position of hydroxyl groups significantly influence their radical scavenging ability. [, ] this compound, with five hydroxyl groups, exhibits strong antioxidant activity, although slightly lower than quercetin, which possesses six hydroxyl groups. [] The presence of a catechol moiety in the B-ring and a hydroxyl group at the 3-position of the C-ring appears to be crucial for potent antioxidant activity. []

Q10: Does the presence of a glycosidic bond affect this compound's biological activity?

A10: While the provided research focuses primarily on this compound aglycone, one study investigated the bioconversion of quercetin glucosides using Aspergillus acueletus LS04-3, resulting in the formation of this compound. [] This finding suggests that microbial biotransformation could influence the biological activity of flavonoid glycosides.

Q11: Is there information available regarding SHE regulations specific to this compound?

A11: The provided research papers primarily focus on the scientific aspects of this compound, without delving into specific SHE regulations.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Limited information is available on the PK/PD of this compound within the provided research. One study investigated the metabolism of myricetin and related compounds in rats, finding that this compound undergoes ring-fission and dehydroxylation by intestinal microflora, leading to the formation of various metabolites excreted in urine. []

Q13: What in vitro models have been used to study this compound's activity?

A13: Various in vitro models, including bacterial assays and cell lines, have been employed to investigate this compound's biological activity.

Q14: What animal models have been used to study this compound?

A14: Animal studies, particularly in mice and rats, have been conducted to assess this compound's effects on tumorigenesis, [, ] renal toxicity, [] and metabolic perturbations. [] These studies have provided valuable insights into the in vivo activity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.